molecular formula C34H33FeN4O5 B1174930 Octa-2,4,6-triene CAS No. 14947-20-7

Octa-2,4,6-triene

Cat. No.: B1174930
CAS No.: 14947-20-7
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Description

Octa-2,4,6-triene (CAS 764-75-0) is a linear, conjugated hydrocarbon with the molecular formula C 8 H 12 and a molecular weight of 108.18 g/mol . This compound serves as a fundamental model system in organic chemistry for studying pericyclic reactions, particularly serving as a classic substrate for investigating the stereochemical outcomes of thermal electrocyclic ring-closing reactions . According to the Woodward-Hoffmann rules, the thermal cyclization of (trans,cis,trans)-octa-2,4,6-triene proceeds through a disrotatory mechanism, leading to the formation of a cis-dimethylcyclohexadiene product; this makes it an invaluable compound for teaching and research in mechanistic organic chemistry . The pure compound has a recorded boiling point of approximately 401 K (127.85 °C) and a melting point of approximately 325.7 K (52.55 °C) . This compound is provided for research applications only and must not be used for diagnostic, therapeutic, or personal use.

Properties

CAS No.

14947-20-7

Molecular Formula

C34H33FeN4O5

Synonyms

(2Z,4Z,6Z)-2,4,6-Octatriene

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Octa-2,4,6-triene serves as a valuable intermediate in organic synthesis due to its reactive double bonds. It can undergo various chemical reactions such as:

  • Diels-Alder Reactions : This compound can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives. The ability to form stable adducts makes it useful in synthesizing complex organic molecules.
  • Electrophilic Additions : The double bonds in this compound can react with electrophiles to form substituted products. This property is exploited in the synthesis of various functionalized compounds.

Case Study: Diels-Alder Reaction

A study demonstrated the use of this compound in a Diels-Alder reaction with maleic anhydride to yield cyclohexene derivatives. The reaction conditions were optimized to enhance yield and selectivity, showcasing the versatility of this compound as a building block in organic synthesis .

Materials Science

In materials science, this compound has been investigated for its potential use in developing new polymeric materials. Its conjugated structure allows for:

  • Conductive Polymers : When polymerized, this compound can contribute to the formation of conductive polymers due to its delocalized π-electrons.
  • Lightweight Materials : Its incorporation into polymer matrices can enhance properties such as strength-to-weight ratio and thermal stability.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Electrical Conductivity103^-3 S/m
Tensile Strength50 MPa
Thermal StabilityDecomposition at 300°C

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Properties : Certain modifications of this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted its effectiveness against specific cancer cell lines through mechanisms involving apoptosis .
  • Antimicrobial Activity : The compound has been studied for its antimicrobial properties against various pathogens. Its derivatives have shown promise as potential therapeutic agents.

Case Study: Anticancer Activity

In an experimental study on modified this compound derivatives against breast cancer cell lines (MCF-7), researchers observed a significant reduction in cell viability at specific concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Environmental Applications

The compound's volatility allows it to be studied as a volatile organic compound (VOC) in environmental contexts. Its presence in natural products and emissions from plants has implications for:

  • Atmospheric Chemistry : this compound contributes to the formation of secondary organic aerosols (SOAs), affecting air quality and climate models.
  • Bioremediation : Its reactivity can be harnessed in bioremediation strategies where microbial degradation processes are utilized to break down pollutants.

Comparison with Similar Compounds

Conjugated vs. Isolated Trienes

Property Octa-2,4,6-triene (Conjugated) 1,4-Pentadiene (Isolated)
Structure Three conjugated double bonds Non-conjugated double bonds
Planarity Planar conformation Non-planar; isolated dihedrals
Stability Higher (resonance stabilization) Lower
Reactivity Diels-Alder reactions favored Less reactive in cycloadditions
Example (2E,4E,6E)-Octa-2,4,6-triene 1,4-Pentadiene

Conjugated trienes like this compound exhibit enhanced stability and reactivity due to delocalized π-electrons, unlike isolated systems such as 1,4-pentadiene, which lack resonance stabilization .

Bicyclic Trienes

Compound Structure Molecular Weight Key Properties
Bicyclo[4.2.0]octa-1,3,5-triene Bicyclic with conjugated bonds 106.16 (base) Rigid structure; strain impacts reactivity
3-Bromobicyclo[4.2.0]octa-1,3,5-triene Brominated derivative 183.0452 Halogenation alters reactivity; liquid form
1,4-Ditetrelbicyclo-[2.2.2]octa-2,5,7-triene Ditetrel-substituted bicyclic N/A Used in organometallic synthesis

Bicyclic derivatives, such as Bicyclo[4.2.0]octa-1,3,5-triene (CAS 694-87-1), exhibit structural rigidity and steric strain, reducing conjugation efficiency compared to linear this compound . Brominated variants (e.g., 3-Bromo derivative) introduce electrophilic sites for substitution reactions .

Stereoisomeric Forms

The (E,E,E)-stereoisomer of this compound is sterically constrained, leading to distinct thermodynamic and kinetic behaviors. For example:

  • Melting/Boiling Points : Stereoisomers may differ due to packing efficiency in solid/liquid states.
  • Reactivity : The (E,E,E)-form is less prone to steric hindrance in cycloadditions compared to (Z)-isomers .

Branched vs. Linear Trienes

Compound Structure Source/Application
This compound Linear conjugated Synthetic chemistry; polymer research
HBI Trienes (e.g., HBI III) Branched isoprenoid Biogeochemical biomarkers

Highly branched isoprenoid (HBI) alkenes, such as HBI trienes, are biosynthesized by diatoms and differ from linear trienes in environmental persistence and ecological applications .

Data Tables

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight InChIKey
This compound C₈H₁₂ 108.18 CGMDPTNRMYIZTM-UHFFFAOYSA-N
(E,E,E)-2,4,6-Octatriene C₈H₁₂ 108.18 CGMDPTNRMYIZTM-NKYSMPERSA-N
3-Bromobicyclo[4.2.0]octa-1,3,5-triene C₈H₇Br 183.0452 GMHHTGYHERDNLO-UHFFFAOYSA-N

Table 2: Reactivity Comparison

Reaction Type This compound Bicyclo[4.2.0]octa-1,3,5-triene
Diels-Alder High reactivity Low (steric hindrance)
Electrophilic Addition Moderate High (strain release)

Q & A

Q. What are the optimal synthetic routes for Octa-2,4,6-triene, and how can reaction efficiency and product purity be validated?

Methodological Answer: Synthesis of this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions for conjugated triene formation. Key considerations include:

  • Catalyst selection : Use palladium or titanium-based catalysts to enhance stereoselectivity.
  • Purification : Column chromatography with non-polar solvents (e.g., hexane) to isolate the triene, followed by GC-MS or HPLC to assess purity (>95% by area normalization) .
  • Characterization : Confirm structure via 1^1H NMR (chemical shifts for conjugated protons: δ 5.1–5.8 ppm) and UV-Vis spectroscopy (λmax ~250 nm for π→π* transitions). Cross-reference spectral data with literature to validate synthesis success .

Q. Which spectroscopic techniques are critical for resolving the geometric isomerism of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 13^{13}C DEPT experiments to distinguish between cis and trans configurations at double bonds. Coupling constants (J values >15 Hz indicate trans; <12 Hz suggest cis).
  • IR Spectroscopy : Analyze C=C stretching vibrations (1650–1680 cm⁻¹) for conjugation effects.
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, particularly for sterically hindered isomers .

Q. How can researchers mitigate oxidative degradation of this compound during storage and handling?

Methodological Answer:

  • Storage : Use amber vials under inert gas (N2 or Ar) at –20°C to minimize photochemical and thermal degradation.
  • Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to quench reactive intermediates.
  • Monitoring : Conduct periodic FTIR analysis to detect carbonyl formation (1700–1750 cm⁻¹), a marker of oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Parameter Selection : Use B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps). Compare activation energies for [4+2] vs. [2+2] pathways.
  • Validation : Correlate computed transition states with experimental product ratios (e.g., HPLC analysis). Adjust solvent polarity parameters in simulations to match reaction conditions.
  • Software : Utilize Gaussian or ORCA packages with implicit solvent models (e.g., PCM for toluene or DCM) .

Q. What experimental designs resolve contradictions in reported thermal degradation rates of this compound?

Methodological Answer:

  • Controlled Kinetic Studies : Perform thermogravimetric analysis (TGA) at varying heating rates (2–10°C/min) under N2. Apply the Flynn-Wall-Ozawa method to calculate activation energies (Ea).
  • Statistical Analysis : Use ANOVA to identify outliers in published datasets. Replicate experiments with standardized protocols (e.g., ASTM E2041 for decomposition kinetics).
  • Cross-Lab Collaboration : Share raw DSC/TGA data via repositories (e.g., Zenodo) to enable meta-analysis .

Q. How do solvent polarity and proticity influence the kinetic stability of this compound in Diels-Alder reactions?

Methodological Answer:

  • Solvent Screening : Test reactions in aprotic (e.g., THF, DMF) vs. protic (e.g., ethanol) solvents. Monitor reaction rates via <sup>1</sup>H NMR (disappearance of diene protons).
  • Linear Free Energy Relationships (LFER) : Corrate rate constants (k) with Kamlet-Taft solvent parameters (π*, α, β).
  • Microscopic Imaging : Use AFM or TEM to observe solvent-induced aggregation effects on triene reactivity .

Methodological Considerations for All Studies

  • Data Reproducibility : Document experimental conditions (e.g., humidity, light exposure) in supplemental materials to enable replication .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources for proprietary catalysts) in acknowledgments .
  • Literature Gaps : Prioritize questions addressing understudied aspects (e.g., environmental fate of this compound) to fill knowledge gaps .

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